1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTTC, is a synthetic organic compound belonging to the triazole family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DMTTC has a wide range of uses, such as in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Research: Thrombopoietin Mimetic
This compound has been identified as an improved thrombopoietin (TPO) mimetic . TPO mimetics are agents that can stimulate the production of platelets by mimicking the action of thrombopoietin, a natural hormone. This application is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low levels of platelets.
Organic Synthesis: Building Block for Heterocyclic Compounds
The triazole ring present in the compound serves as a versatile building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including the development of new pharmaceuticals, agrochemicals, and dyes.
Material Science: Ligand for Metal Complexes
Due to the presence of nitrogen atoms in the triazole ring, this compound can act as a ligand to form metal complexes . Such complexes can be used in material science for creating catalysts, magnetic materials, and in the development of novel electronic devices.
Biochemistry: Enzyme Inhibition Studies
The structural similarity of the compound to certain biochemical moieties makes it a candidate for enzyme inhibition studies . By binding to the active sites of enzymes, it can help in understanding the mechanism of enzyme action and in the design of enzyme inhibitors.
Chemical Biology: Probe for Biological Pathways
This compound can be used as a chemical probe to study biological pathways . It can help in elucidating the role of specific proteins or nucleic acids in cellular processes, which is crucial for understanding diseases at the molecular level.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis . Its unique chemical properties can help in the calibration of equipment and in the validation of analytical methods.
Agricultural Chemistry: Precursor for Pesticide Development
The compound’s chemical structure may be modified to create new pesticides . Research in this area focuses on developing compounds that are effective against pests while being safe for crops and the environment.
Nanotechnology: Self-Assembling Monolayers
Lastly, the compound has potential applications in nanotechnology, particularly in the formation of self-assembling monolayers (SAMs) . These monolayers are used to modify surfaces at the nanoscale, which can be applied in various fields, including sensors, electronics, and biointerfaces.
properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAMEYGGDIOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.